Triethylgermanium chloride

Description

The exact mass of the compound Triethylchlorogermane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158926. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chloro(triethyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClGe/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKMPDNXOGQMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Ge](CC)(CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClGe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049382 | |

| Record name | Triethylgermanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

994-28-5 | |

| Record name | Chlorotriethylgermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=994-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotriethylgermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 994-28-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triethylgermanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotriethylgermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROTRIETHYLGERMANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M5C1118J0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

triethylgermanium chloride chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylgermanium (B15089029) chloride ((C₂H₅)₃GeCl) is an organogermanium compound with significant applications in organic synthesis and materials science.[1] This document provides an in-depth overview of its chemical and physical properties, molecular structure, and reactivity. Detailed experimental protocols for its synthesis, purification, and key reactions are presented, along with a summary of its spectroscopic characteristics to aid in its identification and characterization.

Chemical and Physical Properties

Triethylgermanium chloride is a colorless liquid with a pungent odor that is soluble in organic solvents but insoluble in water.[1] It is known to be moisture-sensitive and should be handled with appropriate care in a controlled environment.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₅ClGe | [1] |

| Molecular Weight | 195.23 - 195.28 g/mol | [2] |

| CAS Number | 994-28-5 | [2] |

| Appearance | Colorless, clear liquid | [1] |

| Density | 1.175 g/mL at 25 °C | [2] |

| Boiling Point | 173 °C | [2] |

| Melting Point | < -50 °C | [2] |

| Refractive Index (n²⁰/D) | 1.459 | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

Molecular Structure

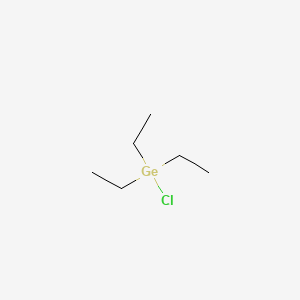

The molecular structure of this compound consists of a central germanium atom covalently bonded to three ethyl groups and one chlorine atom in a tetrahedral geometry.

Synthesis and Purification

Synthesis via Grignard Reaction

A common method for the synthesis of this compound involves the reaction of germanium tetrachloride with a Grignard reagent, such as ethylmagnesium bromide.

Experimental Protocol:

-

Apparatus Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet to maintain an inert atmosphere. All glassware must be thoroughly dried prior to use.

-

Grignard Reagent Preparation: In a separate flask, prepare ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in anhydrous diethyl ether.

-

Reaction: The solution of ethylmagnesium bromide is added dropwise to a stirred solution of germanium tetrachloride in anhydrous diethyl ether, typically at a controlled temperature (e.g., 0 °C).[3]

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is carefully hydrolyzed with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine and dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Purification by Vacuum Distillation

The crude this compound is purified by vacuum distillation to obtain the final product with high purity.

Experimental Protocol:

-

Apparatus Setup: A standard vacuum distillation apparatus is assembled using dry glassware.

-

Distillation: The crude product is transferred to the distillation flask. The system is evacuated to the desired pressure, and the flask is heated.[4]

-

Fraction Collection: Fractions are collected at the appropriate boiling point and pressure. The boiling point of this compound is 173 °C at atmospheric pressure, which can be lowered under vacuum.[2]

-

Product Characterization: The purity of the collected fractions should be assessed using analytical techniques such as GC-MS and NMR spectroscopy.

Reactivity

This compound is a versatile reagent in organic synthesis, primarily serving as a precursor for the introduction of the triethylgermyl group.[1]

Reduction with Lithium Aluminum Hydride

This compound can be reduced to triethylgermane (B74486) using a reducing agent like lithium aluminum hydride (LiAlH₄).[5]

Experimental Protocol:

-

Reaction Setup: A solution of this compound in an anhydrous ether (e.g., diethyl ether or THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere.

-

Reagent Addition: A solution or suspension of lithium aluminum hydride in the same anhydrous solvent is added slowly to the this compound solution at a controlled temperature, typically 0 °C.[6][7]

-

Reaction and Work-up: The reaction is stirred until completion, monitored by TLC or GC. The reaction is then carefully quenched by the slow, sequential addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and finally more water.

-

Isolation: The resulting mixture is filtered, and the organic layer is separated, dried, and the solvent removed to yield triethylgermane.

Reaction with Nucleophiles

This compound reacts with various nucleophiles, such as organolithium or Grignard reagents, to form new carbon-germanium bonds. For example, reaction with an alkyllithium or alkylmagnesium halide will yield a tetraalkylgermanium compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups. The methylene (B1212753) protons (-CH₂-) adjacent to the germanium atom will appear as a quartet, and the methyl protons (-CH₃) will appear as a triplet, with coupling constants typical for ethyl groups.

-

¹³C NMR: The carbon NMR spectrum will display two distinct signals corresponding to the methylene and methyl carbons of the ethyl groups.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ~1.2 (CH₂) | Quartet |

| ~1.1 (CH₃) | Triplet | |

| ¹³C NMR | ~15 | Methylene (CH₂) |

| ~9 | Methyl (CH₃) |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2850 - 3000 | Strong |

| C-H bend | 1350 - 1470 | Medium |

| Ge-C stretch | 500 - 600 | Medium |

| Ge-Cl stretch | Below 400 | Strong |

Mass Spectrometry (MS)

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observable. The fragmentation pattern would likely involve the loss of ethyl groups and the chlorine atom.[8][9] The presence of germanium and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion and chlorine- or germanium-containing fragments.[10]

Safety and Handling

This compound is a reactive and corrosive compound.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is moisture-sensitive and should be stored under an inert atmosphere in a tightly sealed container.[1]

Applications

This compound is a key intermediate in the synthesis of a variety of organogermanium compounds.[1] These compounds have applications in areas such as semiconductor manufacturing, where they can be used as dopants, and in catalysis.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. strem.com [strem.com]

- 3. US3083242A - Preparation of certain organomagnesium chlorides in ethylene polyethers - Google Patents [patents.google.com]

- 4. How To [chem.rochester.edu]

- 5. 396. Preparation of germane. Part I. Reaction between lithium aluminium hydride and germanium tetrachloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. homework.study.com [homework.study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to Triethylgermanium Chloride (CAS: 994-28-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylgermanium (B15089029) chloride (Et₃GeCl), CAS number 994-28-5, is an organometallic compound featuring a germanium central atom bonded to three ethyl groups and one chlorine atom. This colorless, moisture-sensitive liquid is a versatile reagent and precursor with significant applications in organic synthesis and materials science. Its utility extends to the semiconductor industry as a germanium source for thin-film deposition and as a dopant. While the biological activities of organogermanium compounds are an area of active research, the specific roles of triethylgermanium chloride in drug development are still being explored. This guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, synthesis and reactivity, and its current and potential applications.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety hazards is paramount for the handling and application of this compound.

Physicochemical Properties

The key physical and chemical characteristics of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 994-28-5 | [1] |

| Molecular Formula | C₆H₁₅ClGe | [1] |

| Molecular Weight | 195.26 g/mol | [1] |

| Appearance | Colorless liquid | [2][3] |

| Boiling Point | 173 °C (lit.) | [2] |

| Melting Point | < -50 °C | [2] |

| Density | 1.175 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n²⁰/D) | 1.459 (lit.) | |

| Solubility | Insoluble in water | [3] |

| Moisture Sensitivity | Yes | [2] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 4) | GHS07 | Warning | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled |

| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation |

Precautionary Statements: P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338[1].

Synthesis and Reactivity

Experimental Protocol: Synthesis via Grignard Reaction

A common and effective method for the laboratory-scale synthesis of this compound is the reaction of germanium tetrachloride (GeCl₄) with a Grignard reagent, such as ethylmagnesium bromide (EtMgBr).

Materials:

-

Germanium tetrachloride (GeCl₄)

-

Magnesium turnings

-

Ethyl bromide (EtBr)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Anhydrous hexane

-

Standard Schlenk line and glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare ethylmagnesium bromide by the slow addition of ethyl bromide dissolved in anhydrous diethyl ether to a stirred suspension of magnesium turnings in anhydrous diethyl ether[4]. The reaction is exothermic and may require initial heating to initiate, followed by cooling to maintain a gentle reflux.

-

Reaction with Germanium Tetrachloride: Once the Grignard reagent formation is complete, cool the flask in an ice bath. Slowly add a solution of germanium tetrachloride in anhydrous diethyl ether to the stirred Grignard reagent via a dropping funnel[5]. A molar ratio of 3:1 of EtMgBr to GeCl₄ is typically used to favor the formation of the tri-substituted product.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

General Reactivity

The Ge-Cl bond in this compound is the primary site of reactivity. It is susceptible to nucleophilic substitution, making it a valuable precursor for the synthesis of other triethylgermanium derivatives. For example, it can react with organolithium or other Grignard reagents to form new Ge-C bonds. It can also be reduced to form triethylgermanium hydride (Et₃GeH), another important reagent in organic synthesis.

Applications

Organic Synthesis

This compound serves as a key intermediate in organogermanium chemistry. It is used to introduce the triethylgermyl group into organic molecules. This moiety can influence the electronic and steric properties of the target compound and can be a precursor for other germanium functionalities.

Materials Science and Semiconductors

In the field of materials science, this compound is explored as a precursor for the chemical vapor deposition (CVD) of germanium-containing thin films. These films have applications in the semiconductor industry due to germanium's high charge carrier mobility. While germane (B1219785) (GeH₄) is a more common precursor, organometallic sources like this compound offer potential advantages in terms of handling and safety.

Experimental Workflow: Chemical Vapor Deposition (CVD)

A generalized workflow for the deposition of germanium films using an organometallic precursor like this compound is outlined below.

Caption: Generalized workflow for Chemical Vapor Deposition of Germanium.

Drug Development and Biological Activity

While this compound itself is not typically the active pharmaceutical ingredient, organogermanium compounds, in general, have garnered interest for their potential biological activities. Compounds like Ge-132 (carboxyethylgermanium sesquioxide) have been investigated for their immunomodulatory and anti-tumor effects. This compound can serve as a starting material for the synthesis of more complex, biologically active organogermanium molecules. The incorporation of a germanium center can modulate a molecule's lipophilicity, metabolic stability, and interaction with biological targets. Further research is needed to fully elucidate the potential of this compound derivatives in drug discovery.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two multiplets corresponding to the methyl (-CH₃) and methylene (B1212753) (-CH₂-) protons of the ethyl groups. Due to the coupling between them, the methylene protons will appear as a quartet, and the methyl protons will appear as a triplet.

-

¹³C NMR: The carbon NMR spectrum will show two distinct signals for the two types of carbon atoms in the ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by absorptions corresponding to C-H stretching and bending vibrations of the ethyl groups. Characteristic C-H stretching bands for alkanes are typically observed in the 2850-3000 cm⁻¹ region[6]. C-H bending vibrations appear in the 1350-1470 cm⁻¹ range[7][8]. The Ge-C bond vibrations occur at lower frequencies.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺). Due to the natural isotopic abundance of germanium and chlorine, the molecular ion peak will appear as a characteristic cluster of peaks. Common fragmentation patterns would involve the loss of ethyl radicals (•C₂H₅) or a chlorine atom (•Cl)[9][10].

Conclusion

This compound is a valuable organometallic compound with established utility in organic synthesis and emerging applications in materials science. Its reactivity, centered on the germanium-chlorine bond, allows for its use as a precursor to a wide range of other organogermanium compounds. While its direct role in drug development is not yet well-defined, it represents a potential building block for the synthesis of novel, biologically active molecules. As with all reactive chemical reagents, proper safety precautions are essential when handling and using this compound. Further research into its applications, particularly in the synthesis of functional materials and potential therapeutic agents, is warranted.

References

- 1. Chlorotriethylgermane | C6H15ClGe | CID 70438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. strem.com [strem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN101723326B - Preparation method of germane - Google Patents [patents.google.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. FTIR [terpconnect.umd.edu]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. uni-saarland.de [uni-saarland.de]

- 10. chem.libretexts.org [chem.libretexts.org]

triethylgermanium chloride molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data on Triethylgermanium (B15089029) Chloride, a compound utilized in organometallic chemistry.

Chemical Identity and Molecular Formula

Triethylgermanium chloride, also known as chlorotriethylgermane, is an organometallic compound.[1][2] Its fundamental structure consists of a central germanium atom bonded to three ethyl groups and one chlorine atom.[3] The standard molecular formula for this compound is presented below.

| Parameter | Value |

| Molecular Formula | C₆H₁₅ClGe[1][2][3][4] |

| Alternate Formula | (C₂H₅)₃GeCl[4][5] |

Molecular Weight

The molecular weight of this compound has been reported across multiple sources, with slight variations. These values are summarized for comparative analysis.

| Reported Molecular Weight | Source |

| 195.28 g/mol | Chemical Suppliers[6] |

| 195.2763 g/mol | CymitQuimica[1] |

| 195.276 g/mol | ECHEMI[7] |

| 195.266 g/mol | Guidechem[3] |

| 195.26 g/mol | PubChem[2] |

| 195.23 g/mol | Strem, CymitQuimica[4][5] |

Physicochemical Properties

This compound is typically a colorless liquid with a pungent odor.[3] It is soluble in organic solvents but insoluble in water.[3][8] Key physical properties are detailed in the following table.

| Property | Value |

| Appearance | Clear colorless liquid[3][6] |

| Density | 1.175 g/mL at 25 °C[6][8] |

| Boiling Point | 173 °C[6][8] |

| InChI Key | CZKMPDNXOGQMFW-UHFFFAOYSA-N[1] |

| CAS Number | 994-28-5[1] |

Structural Information

The relationship between the constituent elements of this compound can be visualized as a central germanium atom linked to its substituents.

Caption: Elemental composition of this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Chlorotriethylgermane | C6H15ClGe | CID 70438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. strem.com [strem.com]

- 5. This compound, 98% | CymitQuimica [cymitquimica.com]

- 6. This compound | CAS 994-28-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. echemi.com [echemi.com]

- 8. This compound | 994-28-5 [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Triethylgermanium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of Triethylgermanium (B15089029) Chloride (C₆H₁₅ClGe), an organometallic compound used as an organic intermediate.[1][2][3] The data presented is compiled from various chemical data sources to ensure a thorough summary for research and development applications.

Quantitative Physical Properties

The key physical characteristics of triethylgermanium chloride are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Boiling Point | 173 - 180 °C | [1][4][5][6][7] |

| Density | 1.175 g/mL at 25 °C | [2][4][5][6] |

| Molecular Weight | 195.23 - 195.28 g/mol | [4][5][6][8][9] |

| Melting Point | < -50 °C | [4][6] |

| Refractive Index | n20/D 1.459 | [2][5] |

| Flash Point | 43.2 - 113 °C | [1][4][5] |

| Appearance | Clear, colorless liquid | [3][4] |

| Water Solubility | Insoluble | [2][3][5] |

| CAS Number | 994-28-5 | [1][2][3][8] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not available in the consulted reference materials. The values, often marked as "(lit.)", indicate they are cited from established scientific literature.[2][4][5] These fundamental properties are typically determined using standardized methodologies outlined below:

-

Boiling Point Determination: The boiling point is generally measured at atmospheric pressure. A common laboratory method involves distillation, where the temperature of the vapor in equilibrium with the boiling liquid is recorded. For more precise measurements, an ebulliometer is used, which measures the boiling point of a liquid by measuring the temperature of the vapor-liquid equilibrium.

-

Density Measurement: The density of a liquid is typically determined using a pycnometer or a digital density meter. The method involves measuring the mass of a known volume of the substance at a specific temperature, in this case, 25 °C.[4]

-

Refractive Index Measurement: The refractive index is measured using a refractometer, most commonly an Abbé refractometer. This instrument measures the angle at which light is bent (refracted) as it passes through the liquid sample at a specified temperature and wavelength (typically the sodium D-line, 589 nm), indicated by "n20/D".[2][5]

Logical Relationships and Workflows

The determination of basic physical properties such as the boiling point does not involve complex signaling pathways or experimental workflows that would necessitate a diagrammatic representation. The process is a direct, standardized measurement of an intrinsic material property.

Below is a simplified logical workflow for the characterization of a chemical substance like this compound.

Caption: Logical workflow for chemical characterization.

References

- 1. Chlorotriethylgermane | this compound | (C2H5)3GeCl – Ereztech [ereztech.com]

- 2. This compound | 994-28-5 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | CAS 994-28-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. echemi.com [echemi.com]

- 6. americanelements.com [americanelements.com]

- 7. strem.com [strem.com]

- 8. This compound, 98% | CymitQuimica [cymitquimica.com]

- 9. Chlorotriethylgermane | C6H15ClGe | CID 70438 - PubChem [pubchem.ncbi.nlm.nih.gov]

Triethylgermanium Chloride: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An In-depth Technical Review for Researchers, Scientists, and Drug Development Professionals

Triethylgermanium (B15089029) chloride ((C₂H₅)₃GeCl) is an organometallic compound utilized in various chemical synthesis applications, including as a precursor for other organogermanium compounds used in materials science and catalysis.[1] As with many reactive organometallic reagents, a thorough understanding of its hazard profile and proper handling procedures is critical to ensure laboratory safety. This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for triethylgermanium chloride, tailored for professionals in research and development.

Core Safety and Physical Data

A clear understanding of the fundamental physical and chemical properties of a substance is the first step in a robust safety assessment. The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅ClGe | [1] |

| Molecular Weight | 195.28 g/mol | [2] |

| Appearance | Colorless clear liquid | [1] |

| Boiling Point | 173 °C (lit.) | |

| Melting Point | < -50 °C | |

| Flash Point | > 230 °F (> 110 °C) | |

| Density | 1.175 g/mL at 25 °C (lit.) | |

| Solubility | Insoluble in water. Soluble in organic solvents. | [1] |

Table 2: Toxicological Data

The following acute toxicity values have been reported. It is important to note that these values are indicative of significant hazard upon exposure.

| Toxicity Endpoint | Species | Value | Reference |

| LD₅₀ (Oral) | Rat | 50 mg/kg | [3] |

| LD₅₀ (Dermal) | Rabbit | 125 mg/kg | [3] |

| LC₅₀ (Inhalation) | Rat | 103 mg/m³ (4 h) | [3] |

Table 3: GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard categories, indicating that it is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[2][4]

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation (Vapors) | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Hazard Identification and Emergency Response Workflow

Effective response to an exposure incident relies on a clear and logical sequence of actions. The following diagram illustrates the workflow from hazard recognition to first aid and emergency procedures.

Safe Handling and Storage Protocol

Proper handling and storage are paramount to preventing exposure and ensuring a safe laboratory environment. This workflow outlines the essential procedures for managing this compound.

Experimental Protocols for Hazard Determination

The GHS classifications listed in Table 3 are determined by standardized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the methodologies relevant to this compound's hazard profile.

Acute Oral Toxicity (Category 4)

-

Guideline: OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or 423 (Acute Toxic Class Method).

-

Methodology: The test substance is administered orally to a group of fasted animals (typically rats) in a stepwise procedure.[5] In the Fixed Dose Procedure, doses are selected from a series of fixed levels (5, 50, 300, 2000 mg/kg). The initial dose is selected based on a sighting study and is the one expected to produce clear signs of toxicity without mortality. Depending on the presence or absence of toxicity or mortality, further groups may be dosed at higher or lower levels. Animals are observed for up to 14 days for signs of toxicity and mortality. Classification in Category 4 is warranted if toxic effects are observed at the 300 mg/kg dose level and mortality is observed at the 2000 mg/kg dose level.

Acute Dermal Toxicity (Category 4)

-

Guideline: OECD Test Guideline 402 (Acute Dermal Toxicity).

-

Methodology: The substance is applied to a shaved area of the skin (at least 10% of the body surface) of an animal (typically a rat or rabbit) and held in contact with the skin for a 24-hour period. A limit test may be performed at 2000 mg/kg. If no mortality is observed, no further testing is needed. If mortality occurs, a full study with multiple dose groups is conducted to determine the LD₅₀. Animals are observed for 14 days for signs of toxicity and mortality. A substance is classified as Category 4 if the dermal LD₅₀ is between 1000 and 2000 mg/kg.

Acute Inhalation Toxicity (Category 4)

-

Guideline: OECD Test Guideline 403 (Acute Inhalation Toxicity).

-

Methodology: Animals (typically rats) are exposed to the test substance as a vapor, dust, or mist in an inhalation chamber for a defined period, usually 4 hours.[1][4] A range of concentrations is tested to determine the LC₅₀, the concentration that is lethal to 50% of the test animals.[4] The animals are then observed for a period of 14 days.[1][4] For vapors, a substance is classified as Category 4 if the 4-hour LC₅₀ is between 10.0 and 20.0 mg/L.

Skin Irritation (Category 2)

-

Guideline: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).

-

Methodology: A single dose of the substance is applied to a small patch of skin on a test animal (albino rabbit).[3] The exposure duration is typically 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[3] The reactions are scored, and if the substance produces reversible skin damage (mean score of ≥ 2.3 and < 4.0 for erythema or edema in at least 2 of 3 animals), it is classified as a Category 2 skin irritant.

Serious Eye Irritation (Category 2)

-

Guideline: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).

-

Methodology: A single dose of the test substance is applied into the conjunctival sac of one eye of an animal (albino rabbit), with the other eye serving as a control. The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva. These effects are scored, and if the substance produces changes in the eye that are fully reversible within a 21-day observation period, it is classified as a Category 2 eye irritant.

Conclusion

This compound is a valuable reagent in chemical synthesis but presents significant health hazards. It is harmful through oral, dermal, and inhalation routes of exposure and is an irritant to the skin and eyes.[2][4] Adherence to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, is mandatory. All laboratory personnel must be thoroughly familiar with the information presented in the safety data sheet and the emergency procedures outlined in this guide before handling this compound.

References

An In-depth Technical Guide to the Handling and Storage of Triethylgermanium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and key reactions of triethylgermanium (B15089029) chloride ((C₂H₅)₃GeCl). The information is intended to support laboratory personnel in the safe and effective use of this organogermanium compound in research and development settings.

Chemical and Physical Properties

Triethylgermanium chloride is a colorless liquid with a pungent odor.[1] It is a reactive organometallic compound used as a precursor in the synthesis of various organogermanium compounds, which have applications in semiconductor materials and catalysis.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 994-28-5 | [1][2] |

| Molecular Formula | C₆H₁₅ClGe | [1][3][4] |

| Molecular Weight | 195.27 g/mol | [3][5] |

| Appearance | Colorless clear liquid | [1][2][6] |

| Density | 1.175 g/mL at 25 °C | [2][7] |

| Boiling Point | 173 °C | [2][7] |

| Melting Point | < -50 °C | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][7] |

| Stability | Moisture sensitive | [1][4][8] |

Safety and Hazard Information

This compound is a hazardous substance that requires careful handling to prevent exposure and ensure laboratory safety. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation and skin irritation.[4][8]

Table 2: GHS Hazard Information for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][8][9] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4][8][9] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4][8][9] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[4][9] |

| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation[4] |

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory.

-

Eye Protection: Chemical safety goggles and a face shield should be worn.[10]

-

Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves before use.[11][12]

-

Skin and Body Protection: A lab coat, and in some cases, an apron, is required to prevent skin contact.[13] Long-sleeved clothing and closed-toe shoes are mandatory.[12][14]

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[10][15] If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[8][13]

First Aid Measures

In case of exposure, follow these first aid procedures:

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][11]

-

After Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[4]

-

After Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4][11]

-

After Ingestion: Do NOT induce vomiting. Clean mouth with water. Seek immediate medical attention.[4][11]

Handling and Storage

Handling

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[16]

-

Avoid contact with skin, eyes, and clothing.[15]

-

Avoid breathing vapors or mist.[15]

-

Do not eat, drink, or smoke when using this product.[15][16]

-

Keep away from heat, sparks, and open flames.[11]

Storage

-

Keep the container tightly closed and sealed until ready for use.[8][15]

-

Store under an inert atmosphere, such as nitrogen or argon, as it is moisture-sensitive.[4][8]

-

Store away from incompatible materials, such as strong oxidizing agents.[4][8]

Experimental Protocols and Reactivity

This compound is a versatile reagent in organometallic synthesis. Its reactivity is primarily centered around the electrophilic germanium center and the labile Ge-Cl bond.

General Workflow for Handling Air- and Moisture-Sensitive Reagents

The following diagram outlines a general workflow for handling this compound, emphasizing the use of inert atmosphere techniques.

Caption: General inert atmosphere workflow for handling this compound.

Key Chemical Reactions

The reactivity of this compound is analogous to that of other reactive acid chlorides.[14][17]

Caption: Key reaction pathways of this compound.

Experimental Protocol: Synthesis of a Triethylgermyl Ether

This protocol is a representative example of a nucleophilic substitution reaction using this compound to form a triethylgermyl ether, a common protecting group strategy. The procedure is adapted from standard methods for the silylation of alcohols.[6]

Materials:

-

This compound

-

Alcohol (e.g., a primary or secondary alcohol)

-

Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)

-

Imidazole (B134444) or triethylamine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent) and a base such as imidazole (1.5 equivalents).[6]

-

Dissolve the solids in an anhydrous solvent like DCM or DMF with magnetic stirring.[6]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add this compound (1.2 equivalents) to the stirred solution via a syringe. A precipitate of the hydrochloride salt of the base will form.[6]

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[6]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.[6]

-

Combine the organic layers and wash with brine.[6]

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[6]

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure triethylgermyl ether.[6]

Experimental Protocol: Reduction to Triethylgermane (B74486)

This protocol describes the reduction of this compound to triethylgermane using a standard hydride reducing agent. This procedure is based on the general reduction of acid chlorides.[18][19]

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, prepare a suspension of LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension.[18]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.[18] Monitor the reaction by TLC or GC.

-

Carefully quench the reaction by slowly adding water dropwise at 0 °C, followed by the addition of 1 M HCl until the solution becomes clear.[18]

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.[18]

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.[18]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[18]

-

Purify the crude triethylgermane by distillation.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[15] Empty containers may retain product residue and can be hazardous.[15] Do not reuse containers.[15] Contaminated absorbent material may pose the same hazard as the spilled product.[15]

Conclusion

This compound is a valuable but hazardous reagent. Strict adherence to safety protocols, including the use of appropriate personal protective equipment and handling in a well-ventilated area, is essential. Proper storage under inert and anhydrous conditions is crucial to maintain its integrity. The experimental protocols provided herein offer a foundation for its use in common synthetic transformations. Researchers should always consult the Safety Data Sheet (SDS) before use and perform a thorough risk assessment for any new experimental procedure.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of Some Trityl Ethers and Their Disproportionation Reaction - Henry Jeffay - Google 圖書 [books.google.com.tw]

- 4. strem.com [strem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. people.uleth.ca [people.uleth.ca]

- 8. Synthesis of chiral germanium center enabled by poly-deborylative alkylation and desymmetrization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chlorotriethylgermane | C6H15ClGe | CID 70438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. gcms.cz [gcms.cz]

- 13. researchgate.net [researchgate.net]

- 14. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 15. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jfda-online.com [jfda-online.com]

- 17. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 18. benchchem.com [benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reactivity of the Germanium-Chlorine Bond

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The germanium-chlorine (Ge-Cl) bond is a cornerstone of organogermanium chemistry, serving as a versatile functional group for the synthesis of a wide array of novel compounds. Its reactivity is characterized by the polar nature of the bond, which renders the germanium atom electrophilic and highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the core principles governing Ge-Cl bond reactivity, details key transformations, presents quantitative data for comparative analysis, and outlines relevant experimental protocols. Furthermore, it explores the emerging applications of organogermanium compounds in materials science and drug development, underscoring the foundational importance of understanding and manipulating the Ge-Cl bond.

Core Reactivity Principles

The chemical behavior of the germanium-chlorine bond is primarily dictated by its polarity, bond strength, and the accessibility of germanium's vacant d-orbitals. Compared to its lighter homologue silicon, germanium is slightly more electropositive, influencing the characteristics of the Ge-Cl bond.

-

Bond Polarity and Electrophilicity: The difference in electronegativity between germanium (Pauling scale: 2.01) and chlorine (3.16) results in a significantly polar covalent bond. This polarity creates a partial positive charge (δ+) on the germanium atom and a partial negative charge (δ-) on the chlorine atom, making the germanium center an electrophile and a prime target for nucleophiles.

-

Bond Strength: Ge-X bond energies are generally about 10% lower than the corresponding Si-X bonds, which contributes to the somewhat lower thermal stability of germanium compounds.[1] This moderate bond strength allows for cleavage under relatively mild conditions, facilitating a wide range of chemical transformations.

-

Cleavage Mechanisms: The Ge-Cl bond can undergo two primary types of cleavage:

-

Heterolytic Cleavage: This is the most common pathway, where the chlorine atom retains both electrons from the bond, forming a chloride ion (Cl⁻) and a germyl (B1233479) cation (Ge⁺) intermediate or undergoing a concerted substitution.[2][3][4] This mechanism dominates in nucleophilic substitution reactions.

-

Homolytic Cleavage: In this process, the bond breaks, and each atom receives one electron, generating a germyl radical (•Ge) and a chlorine radical (•Cl).[2][3][4] This pathway is typically initiated by high temperatures or UV light and is relevant in radical reactions.[5][6]

-

Key Reactions and Transformations

The electrophilic nature of the germanium atom in the Ge-Cl bond is the driving force behind its most important reactions.

Nucleophilic Substitution Reactions

This is the most versatile and widely utilized reaction class for Ge-Cl bonds. A nucleophile (Nu⁻) attacks the germanium center, displacing the chloride ion.

General Reaction: R₃Ge-Cl + Nu⁻ → R₃Ge-Nu + Cl⁻

-

Formation of Ge-C Bonds: The alkylation of germanium halides with organometallic reagents like organolithium compounds and Grignard reagents is the most common method for synthesizing organogermanium compounds with stable Ge-C bonds.[7][8]

-

GeCl₄ + 4 R-MgX → R₄Ge + 4 MgXCl

-

R₃GeCl + R'-Li → R₃Ge-R' + LiCl

-

-

Formation of Ge-O Bonds (Hydrolysis & Alcoholysis): Germanium tetrachloride and other chlorogermanes react readily with water in a hydrolysis reaction to form germanium oxides or hydroxides.[1][9] The reaction is often stepwise and can lead to the formation of germoxane (Ge-O-Ge) linkages through condensation.[10]

-

Formation of Ge-H Bonds (Reduction): The Ge-Cl bond can be reduced to a germanium-hydride (germane) bond using reducing agents such as lithium aluminum hydride (LiAlH₄).[9]

-

4 R₃GeCl + LiAlH₄ → 4 R₃GeH + LiCl + AlCl₃

-

Reduction to Lower Oxidation States

Germanium tetrachloride (Ge(IV)) can be reduced to germanium(II) chloride, a valuable synthon in itself.

-

Comproportionation: Passing GeCl₄ vapor over germanium metal at elevated temperatures yields germanium(II) chloride (GeCl₂).[9][12]

-

Hydrogen Reduction: High-temperature reduction with hydrogen can also produce GeCl₂.[12]

-

GeCl₄ + H₂ → GeCl₂ + 2 HCl[12]

-

Radical Reactions

Under specific conditions, the Ge-Cl bond can participate in radical reactions. For example, quantum chemical studies have investigated the reaction of GeCl₄ with atomic hydrogen, which proceeds via a radical mechanism to form trichlorogermane (B72276) (GeHCl₃) as the main product at lower temperatures.[13]

-

GeCl₄ + H• → •GeCl₃ + HCl[13]

-

•GeCl₃ + H₂ → GeHCl₃ + H•

Quantitative Data

The following tables summarize key quantitative data related to the reactivity of the germanium-chlorine bond.

| Bond | Bond Dissociation Enthalpy (kJ/mol) | Notes |

| Ge-H | ~343 | Reactivity is between that of Si-H and Sn-H bonds.[14] |

| Ge-C | ~250 | Generally stable and resistant to air oxidation.[7] |

| Ge-Cl | ~356 | A strong but reactive polar covalent bond. |

| Ge-O | ~363 | The formation of Ge-O bonds is thermodynamically favorable, driving hydrolysis reactions.[10] |

| Si-Cl | ~406 | Stronger than the Ge-Cl bond, making chlorosilanes generally less reactive. |

| Sn-Cl | ~324 | Weaker than the Ge-Cl bond, making chlorostannanes generally more reactive. |

Table 1: Selected Bond Dissociation Enthalpies.

| Reaction Type | Reagents | Typical Conditions | Product | Yield (%) | Reference |

| Nucleophilic Substitution (Alkylation) | GeCl₄, R-MgX | Diethyl ether, reflux | R₄Ge | Good to excellent | [7] |

| Nucleophilic Substitution (Alkylation) | GeCl₄, R-Li | Diethyl ether, 0 °C to RT | R₄Ge | Good to excellent | [8] |

| Hydrolysis | GeCl₄, H₂O | Deionized water | GeO₂ | Quantitative | [11] |

| Reduction to Metal | GeCl₄, H₂ | 450 °C, P = 0.1 MPa, H₂/GeCl₄ ratio = 20 | Ge(s) | 36.12% | [15] |

| Comproportionation | GeCl₄, Ge | 300 °C, reduced pressure | GeCl₂ | N/A | [12] |

Table 2: Summary of Key Reactions with Conditions and Yields.

Experimental Protocols

Protocol 1: Synthesis of Tetraethylgermane (B1293566) via Grignard Reaction

This protocol describes a standard method for forming Ge-C bonds from germanium tetrachloride.

-

Setup: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and anhydrous diethyl ether under a nitrogen atmosphere.

-

Grignard Formation: A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent (ethylmagnesium bromide). The reaction is typically initiated with gentle heating.

-

Reaction with GeCl₄: After the Grignard reagent has formed, the flask is cooled in an ice bath. A solution of germanium tetrachloride in anhydrous diethyl ether is added dropwise with vigorous stirring.

-

Reflux: Once the addition is complete, the reaction mixture is brought to reflux and maintained for several hours to ensure the reaction goes to completion.

-

Workup: The reaction is quenched by the slow addition of aqueous ammonium (B1175870) chloride or dilute hydrochloric acid. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by distillation, and the resulting crude tetraethylgermane is purified by fractional distillation under reduced pressure.

Protocol 2: Controlled Hydrolysis of GeCl₄ to Germanium Dioxide

This protocol is fundamental for producing high-purity GeO₂, an important precursor for germanium metal.[11]

-

Setup: A reaction vessel is charged with high-purity, deionized water. The vessel should be equipped with a robust stirring mechanism.

-

Addition: Germanium tetrachloride, a fuming liquid, is added slowly and carefully to the deionized water with vigorous stirring.[11] The reaction is exothermic and generates HCl gas. This should be performed in a well-ventilated fume hood.

-

Precipitation: As the GeCl₄ is hydrolyzed, a white precipitate of pure germanium dioxide (GeO₂) forms.[11]

-

Isolation: The precipitate is collected by filtration.

-

Washing and Drying: The collected GeO₂ is washed thoroughly with deionized water to remove any residual hydrochloric acid and other impurities. The pure GeO₂ is then dried in an oven.

Visualization of Pathways and Workflows

Diagram 1: Core Reactivity Pathways of the Ge-Cl Bond

Caption: Key reaction pathways originating from a germanium-chlorine bond.

Diagram 2: Experimental Workflow for Organogermanium Synthesis

Caption: A typical experimental workflow for synthesizing tetraalkylgermanes.

Relevance in Drug Discovery and Development

While organogermanium compounds are less prevalent in pharmaceuticals than their silicon or carbon counterparts, they hold unique potential. The Ge-Cl bond is the critical starting point for synthesizing biologically active organogermanium molecules.

-

Synthesis of Bioactive Molecules: A range of organogermanium compounds, including germanium sesquioxides and germatranes, have been synthesized and evaluated for biological activities such as antitumor and immune-stimulating properties.[16] The synthesis of these complex molecules invariably begins with a germanium halide precursor, where the Ge-Cl bond is displaced to build the organic framework.[16]

-

Physicochemical Property Modulation: In broader drug design, the incorporation of chlorine atoms is a well-established strategy to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[17][18] While this primarily applies to C-Cl bonds, the principles can inform the design of organogermanium therapeutics where a Ge-Cl bond might be a synthetic intermediate to a final, stable structure.

-

Bio-orthogonal Chemistry: The unique reactivity of germanium has recently been harnessed in the development of "Germanium Fluoride Exchange (GeFEx-S)" click chemistry.[19] This reaction, which forms stable Ge-S bonds under aqueous conditions, highlights the potential for creating germanium-based bioconjugates for chemical biology and covalent drug discovery.[19] Although this specific example uses a Ge-F bond, it builds on the fundamental principles of nucleophilic substitution at a germanium center, first established with the more common Ge-Cl bond. This opens new avenues for using germanium chemistry in complex biological systems.

References

- 1. gelest.com [gelest.com]

- 2. Homolytic and Heterolytic Bond Cleavage - Chemistry Steps [chemistrysteps.com]

- 3. Bond cleavage - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Organogermanium chemistry - Wikipedia [en.wikipedia.org]

- 8. d-nb.info [d-nb.info]

- 9. Page loading... [wap.guidechem.com]

- 10. mdpi.com [mdpi.com]

- 11. Germanium tetrachloride - Wikipedia [en.wikipedia.org]

- 12. Germanium dichloride - Wikipedia [en.wikipedia.org]

- 13. sites.uom.ac.mu [sites.uom.ac.mu]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pharmacy180.com [pharmacy180.com]

- 17. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]

- 18. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. repository.cshl.edu [repository.cshl.edu]

Fundamental Principles of Organogermanium Chemistry: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Organogermanium chemistry, the study of compounds containing carbon-germanium bonds, has emerged as a field of significant interest, particularly in the realm of medicinal chemistry and materials science.[1] Situated in Group 14 of the periodic table, germanium possesses a unique set of properties, positioning it between silicon and tin.[1] This placement imparts organogermanium compounds with reactivity and stability profiles that are advantageous for various applications, including drug development.[1][2] While the field is less explored than its silicon and tin counterparts, primarily due to the higher cost of germanium, recent advancements have highlighted the potential of organogermanium compounds as novel therapeutic agents and versatile synthetic intermediates.[1][3] This technical guide provides a comprehensive overview of the fundamental principles of organogermanium chemistry, focusing on its core concepts, experimental methodologies, and applications relevant to researchers, scientists, and drug development professionals.

Core Principles of Organogermanium Chemistry

History and Overview

The field of organogermanium chemistry dates back to 1887 with the synthesis of the first organogermanium compound, tetraethylgermane, by Clemens Winkler.[1][4][5] However, it was not until the mid-20th century that the synthesis and study of these compounds became more widespread.[4] Organogermanium compounds are primarily tetrahedral, and the germanium-carbon (Ge-C) bond is notably stable in the presence of air.[1]

Structure and Bonding

The structural diversity of organogermanium compounds is vast, though most common examples feature germanium in the +4 oxidation state with a tetrahedral geometry.[1][6] The reactivity of organogermanes is intermediate between that of organosilanes and organostannanes.[1] Compounds with multiple bonds to germanium, such as germenes (Ge=C) and digermenes (Ge=Ge), are generally highly reactive and require sterically bulky substituents for isolation.[1]

Table 1: Selected Bond Lengths and Angles in Organogermanium Compounds

| Compound Class | Bond | Bond Length (Å) | Bond Angle | Angle (°) | Reference(s) |

| Arylgermoxanes | Ge-O | 1.73 - 1.82 | Ge-O-Ge | 124.5 - 133.86 | [3] |

| Ge-C (aryl) | 1.931 - 1.946 | O-Ge-O | 108.8 | [3] | |

| O-Ge-C | 99.3 - 114.6 | [3] | |||

| C-Ge-C | 110.46 - 115.4 | [3] | |||

| Cyclic Digermenes | Ge=Ge | 2.284 - 2.380 | - | - | [7][8] |

| Heteroallene | C=Ge | 1.7740 - 1.7764 | C-Ge-C | 178.16 | [9] |

| Germatranes | Ge-N (transannular) | 2.011 - 2.29 | - | - | [8][10] |

Synthesis of Organogermanium Compounds

Several synthetic routes are employed to create organogermanium compounds. The most common methods include:

-

Alkylation of Germanium Halides: This involves the reaction of germanium halides (e.g., GeCl₄) with organolithium or Grignard reagents.[1][11]

-

Nucleophilic Substitution: This method is also a common route to forming Ge-C bonds.[1]

-

Palladium-Catalyzed Cross-Coupling Reactions: These reactions have proven effective for creating aryl- and vinylgermanes.[1][2]

-

Hydrogermylation: This process involves the addition of a Ge-H bond across a double or triple bond and is another important route to organogermanium compounds.[1]

Reactivity

Organogermanes are generally considered to be nucleophilic.[1] Their reactivity in cross-coupling reactions can be advantageous, offering orthogonality compared to their silicon and boron analogues.[1][2] A unique aspect of their reactivity is the ability to be activated through an electrophilic aromatic substitution (SEAr)-type pathway, which allows for chemoselective transformations.[2]

Experimental Protocols

Synthesis of 2-Carboxyethylgermanium Sesquioxide (Ge-132)

The following is a detailed protocol for the synthesis of the immunomodulatory agent Ge-132.

Materials:

-

Germanium dioxide (GeO₂)

-

50% Hypophosphorous acid (H₃PO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Acrylic acid

-

Ether

-

Distilled water

Procedure:

-

Preparation of Trichlorogermane (HGeCl₃) in Ether:

-

In a reflux apparatus, mix 0.01 mol of GeO₂, 2 mL of 50% H₃PO₂, and 9 mL of concentrated HCl.

-

Reflux the mixture for 4 hours to obtain a colorless solution of HGeCl₃.

-

Extract the solution three times with ether to yield an ethereal solution of HGeCl₃.[12]

-

-

Hydrogermylation:

-

To the ethereal solution of HGeCl₃, add 0.01 mol of acrylic acid dropwise with stirring.

-

Continue stirring the reaction mixture. The trichlorogermylpropanoic acid will form.[1]

-

-

Hydrolysis to Ge-132:

-

The resulting trichlorogermylpropanoic acid is then hydrolyzed by the addition of distilled water.

-

This hydrolysis step leads to the formation of 2-carboxyethylgermanium sesquioxide (Ge-132) as the major product.[1]

-

The product can be purified by recrystallization.

-

Characterization: ⁷³Ge NMR Spectroscopy

⁷³Ge is the only NMR-active nucleus of germanium, but it presents significant challenges for NMR spectroscopy due to its low natural abundance (7.73%), low magnetogyric ratio, and large quadrupole moment.[13][14] This results in low sensitivity and broad resonance signals, especially in asymmetric environments.[13] High-field NMR spectrometers are often necessary to obtain useful data.[14][15]

General Protocol for ⁷³Ge NMR:

-

Sample Preparation: Due to the low sensitivity, samples should be as concentrated as possible in a suitable deuterated solvent. Organogermanes can be poisonous and flammable, and germanium tetrahalides are corrosive and react violently with water, so appropriate safety precautions must be taken.[13]

-

Instrumentation: A high-field NMR spectrometer (e.g., 21.1 T) is highly recommended to improve sensitivity and resolution.[14][15]

-

Acquisition Parameters:

-

A wide spectral width is necessary to cover the large chemical shift range of ⁷³Ge (over 1200 ppm).[13]

-

Due to the broad lines, a short acquisition time and a large number of scans are typically required.

-

Techniques like Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) can be employed to enhance the signal from broad resonances.

-

-

Referencing: Tetramethylgermane (GeMe₄) is commonly used as an external reference (δ = 0 ppm).[13]

Table 2: Representative ⁷³Ge NMR Chemical Shifts

| Compound Type | Example | Chemical Shift (δ, ppm) | Reference(s) |

| Alkylgermanes | Ge(CH₃)₄ | 0 | [13] |

| Arylgermanes | Ph₄Ge | -30 | [15] |

| Oligogermanes (Ge-Ge) | Ph₃Ge-GeBuⁿ₂CH₂CH₂OEt | -30 to -65 (Ge with one Ge neighbor) | [16] |

| PhGe(GeBuⁿ₂CH₂CH₂OEt)₃ | -100 to -120 (Ge with two Ge neighbors) | [16] | |

| -195 to -210 (Ge with three Ge neighbors) | [16] | ||

| Germanium Halides | GeCl₄ | -31 | [13] |

Applications in Drug Development

Organogermanium compounds have shown promise in a variety of therapeutic areas, owing to their diverse biological activities.

Anticancer Agents

Several organogermanium compounds have been investigated for their anticancer properties.

-

Spirogermanium: This was one of the first organogermanium compounds to enter clinical trials as an anticancer agent.[17] Its mechanism of action is believed to involve the inhibition of DNA, RNA, and protein synthesis.[17] While it showed some activity, its clinical development was hampered by neurotoxicity.[17]

-

Propagermanium (Ge-132): This compound has demonstrated antitumor activity, which is thought to be mediated by its immunomodulatory effects.[18]

Table 3: Cytotoxicity of Selected Organogermanium Compounds

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Spirogermanium | Various human tumor cell lines | ~2.6 (1 µg/mL) | [17] |

| Compound 5 (γ-thiocarbamido propyl germanium sesquioxide) | KB | >90% inhibition at test concentration | [12] |

| HCT | >80% inhibition at test concentration | [12] | |

| Bel | >70% inhibition at test concentration | [12] | |

| Various Organometallic Complexes | A2780 (ovarian) | 65 | [19] |

| MCF-7 (breast) | >100 | [19] | |

| HCT-116 (colon) | >100 | [19] |

Immunomodulators

Ge-132 is a well-studied immunomodulatory agent. Its mechanism involves the stimulation of T-cells to produce interferon-gamma (IFN-γ), which in turn activates macrophages.[18] Activated macrophages play a crucial role in the immune response against tumors and pathogens.

Antiviral Agents

Some organogermanium compounds have been explored for their antiviral activity. The development of effective and safe antiviral agents remains a significant area of research.

Table 4: Antiviral Activity of Selected Organometallic Complexes

| Compound | Virus | EC₅₀ (µg/mL) | Reference(s) |

| Complex 4 (Organometallic) | SARS-CoV-2 | 0.4381 | [20] |

| Complex 2 (Organometallic) | SARS-CoV-2 | 15.31 | [20] |

Toxicity Profile

The toxicity of germanium compounds is a critical consideration. Inorganic germanium compounds, such as germanium dioxide (GeO₂), are known to cause nephrotoxicity.[16] In contrast, many organogermanium compounds, including Ge-132, have a more favorable safety profile.[16] However, as seen with spirogermanium, neurotoxicity can be a dose-limiting factor.[17]

Table 5: Toxicity Data for Selected Germanium Compounds

| Compound | Test | Value | Species | Reference(s) |

| Germanium Sesquioxide (Ge-132) | NOAEL (90-day oral) | 2000 mg/kg bw/day | Rat | [16] |

Visualizing Pathways and Workflows

Signaling Pathway of Ge-132 Immunomodulation

Caption: Immunomodulatory signaling pathway of Ge-132.

Proposed Mechanism of Spirogermanium Anticancer Activity

Caption: Proposed mechanism of spirogermanium's anticancer activity.

Experimental Workflow for In Vitro Anticancer Screening

Caption: General workflow for in vitro anticancer screening of organogermanium compounds.

Conclusion

Organogermanium chemistry presents a promising frontier in the development of novel therapeutics and advanced materials. The unique properties of germanium, bridging the gap between silicon and tin, allow for the synthesis of compounds with tailored reactivity and biological activity. While challenges such as cost and potential toxicity remain, ongoing research continues to unveil the vast potential of this fascinating class of compounds. This guide has provided a foundational understanding of the core principles, experimental methodologies, and applications of organogermanium chemistry, with the aim of equipping researchers and drug development professionals with the knowledge to further explore and innovate in this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. noblelifesci.com [noblelifesci.com]

- 3. Structural Motifs in Aryl Organogermanium Ge-O Derivatives for Material Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Collection - Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - ACS Omega - Figshare [acs.figshare.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Organogermanium Analogues of Alkenes, Alkynes, 1,3-Dienes, Allenes, and Vinylidenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. paperpublications.org [paperpublications.org]

- 11. [PDF] 73 Ge Nuclear Magnetic Resonance Spectroscopy of Germanium Compounds | Semantic Scholar [semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. (73Ge) Germanium NMR [chem.ch.huji.ac.il]

- 14. Comparison of antiviral compounds against human herpesvirus 6 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Toxicological Evaluation of Germanium Sesquioxide (Organic Germanium) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Spirogermanium: a new investigational drug of novel structure and lack of bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Organogermanium chemistry - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Noble Metal Organometallic Complexes Display Antiviral Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Organogermanium Chemistry: A Technical Guide to Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of organogermanium compounds. It details the foundational synthesis of the first organogermanium compound, tetraethylgermane (B1293566), and explores the subsequent development of biologically active organogermanium compounds, namely spirogermanium (B1201630) and 2-carboxyethylgermanium sesquioxide (Ge-132). The guide includes detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways to serve as a valuable resource for researchers in chemistry and drug development.

The Genesis: From a Predicted Element to a New Class of Compounds

The story of organogermanium chemistry is intrinsically linked to the prediction and subsequent discovery of the element germanium. In 1871, Dmitri Mendeleev, in his formulation of the periodic table, predicted the existence of an element he named "ekasilicon," which would reside between silicon and tin.[1] This prediction was validated in 1886 when German chemist Clemens Winkler, while analyzing the mineral argyrodite, isolated the new element and named it germanium in honor of his homeland.[2][3][4][5]

Just one year after this monumental discovery, in 1887, Winkler synthesized the first-ever organogermanium compound: tetraethylgermane (Ge(C₂H₅)₄).[2][6] This seminal work, published in the Journal für Praktische Chemie, demonstrated that germanium could form stable carbon-germanium bonds, thus laying the groundwork for a new field of organometallic chemistry.[2][6][7] However, the field experienced relatively slow growth for several decades, with a significant resurgence of interest in the mid-20th century, driven by the quest for novel therapeutic agents.[2][6]

The First Organogermanium Compound: Tetraethylgermane

Experimental Protocol: Synthesis of Tetraethylgermane (Winkler, 1887)

Reaction: GeCl₄ + 2 Zn(C₂H₅)₂ → Ge(C₂H₅)₄ + 2 ZnCl₂

Methodology:

-

Reaction Setup: The reaction would have been conducted in a glass apparatus under an inert atmosphere, such as hydrogen or carbon dioxide, to prevent the decomposition of the pyrophoric diethylzinc.

-

Addition of Reactants: Diethylzinc would have been carefully added portion-wise to germanium tetrachloride. The reaction is exothermic, so some form of cooling would have been necessary to control the reaction rate.[2] The reaction was likely performed without a solvent or in an inert solvent like diethyl ether.[2]

-

Reaction Workup and Purification: Following the reaction, the non-volatile zinc chloride byproduct would have been separated from the volatile tetraethylgermane product by distillation.[2]

Quantitative Data: Tetraethylgermane

The following table summarizes the key physical and chemical properties of tetraethylgermane.

| Property | Value |

| Molecular Formula | C₈H₂₀Ge |

| Molar Mass | 188.87 g/mol [5] |

| Appearance | Colorless liquid[6] |

| Boiling Point | 163-165 °C[6] |

| Melting Point | -90 °C[8] |

| Density | 0.998 g/cm³ at 25 °C[6] |

| Refractive Index (n20/D) | 1.442[9] |

The Rise of Biologically Active Organogermanium Compounds

The mid-20th century saw a surge in research into the biological activities of organogermanium compounds, leading to the synthesis of two particularly noteworthy compounds: spirogermanium and 2-carboxyethylgermanium sesquioxide (Ge-132).[2][6]

Spirogermanium: An Early Anticancer Agent

Synthesized in the 1970s, spirogermanium was one of the first organogermanium compounds to be investigated in clinical trials as an anticancer drug.[1][2]